3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea
Description
Chemical Name: 1-([1,1'-Biphenyl]-2-yl)-3-(3-(benzyloxy)pyridin-2-yl)urea
CAS Number: 877459-07-9
Molecular Formula: C₂₅H₂₁N₃O₂
Molecular Weight: 395.45 g/mol
Purity: ≥97% (HPLC)
This compound is a high-purity active pharmaceutical ingredient (API) intermediate manufactured under ISO-certified processes for global pharmaceutical and research applications . Its structure features a urea core bridging a 3-(benzyloxy)pyridin-2-yl moiety and a [1,1'-biphenyl]-2-yl group.
Properties
IUPAC Name |
1-(3-phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(27-22-15-8-7-14-21(22)20-12-5-2-6-13-20)28-24-23(16-9-17-26-24)30-18-19-10-3-1-4-11-19/h1-17H,18H2,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMHOMYRMQYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea typically involves multiple steps, starting with the preparation of the benzyloxy-substituted pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the benzyloxy pyridine is coupled with a suitable aryl halide in the presence of a palladium catalyst . The resulting intermediate is then reacted with an isocyanate derivative of biphenyl to form the final urea compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .
Comparison with Similar Compounds
Activity :
- Modulates amyloid beta-induced mitochondrial dysfunction by targeting cyclophilin D (CypD), a component of mitochondrial permeability transition pores (mPTP).
- Restores ATP levels (EC₅₀ = 1.2 µM), reduces ROS (EC₅₀ = 0.8 µM), and improves cell viability in neuronal models .
Structural Insight :
The piperazine-ethyl chain enhances solubility and enables ionic interactions with CypD, while the benzyloxy-pyridine moiety anchors the compound in hydrophobic pockets. Molecular docking studies confirm binding to CypD’s active site .
Application : Alzheimer’s disease therapeutic candidate with favorable bioavailability and safety profiles .
Cannabinoid Receptor 1 (CB1) Allosteric Modulators
Examples :
- Compound 29: 1-(4-Cyanophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea
- Compound SC4a : 1-(4-Chlorophenyl)-3-(3’-(pyrrolidin-1-yl)-[1,1'-biphenyl]-3-yl)urea
Key Features :
- Urea core with aryl substituents (e.g., cyanophenyl, chlorophenyl) and heterocyclic groups.
Activity :
- SC4a exhibits potent CB1 allosteric modulation (EC₅₀ = 0.043 µM) by enhancing agonist binding and MAPK/ERK phosphorylation .
Structural Insight: Electron-withdrawing groups (e.g., chloro, cyano) on the aryl ring improve potency. The biphenyl-pyrrolidine moiety in SC4a enhances binding affinity through hydrophobic and hydrogen-bonding interactions .
Application : Investigational compounds for neuropathic pain and metabolic disorders.
Succinate Dehydrogenase (SDH) Inhibitors: Pyrazole Acylurea Derivatives
Examples :
- Compound 9b : 3-(Difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide
- Compound 9a : 1,3-Dimethyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide
Key Features :
- Biphenyl-carbamoyl group linked to a pyrazole acylurea scaffold.
Activity :
- 9b inhibits SDH in Sclerotinia sclerotiorum (EC₅₀ = 0.97 µg/mL), outperforming bixafen (EC₅₀ = 9.15 µg/mL) .
Structural Insight :
Trifluorobiphenyl substituents enhance lipophilicity and SDH binding via halogen bonds. Pyrazole rings contribute to π-π stacking with the enzyme’s FAD cofactor .
Application: Novel fungicides with low phytotoxicity.
Miscellaneous Urea Derivatives
Example : 1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea
CAS : 138724-53-5
Molecular Formula : C₁₄H₁₇N₅O₅S
Key Features :
- Sulfonyl and dimethoxypyrimidinyl groups attached to the urea core.
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
- Urea Core : Essential for hydrogen-bonding interactions with targets (e.g., CypD, CB1, SDH).
- Aryl Substituents: Biphenyl groups enhance hydrophobic binding (e.g., API intermediate, SDH inhibitors), while electron-withdrawing groups (e.g., chloro, cyano) boost potency in CB1 modulators .
- Heterocyclic Moieties : Piperazine (Compound 5x) improves solubility, whereas pyridine/pyrimidine rings (e.g., 138724-53-5) enable π-stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
